2-Anilino-1-phenylethanone;hydrobromide
Description
Contextualization of Substituted Anilino Ketones in Organic Synthesis and Medicinal Chemistry Scaffolds
Substituted anilino ketones are valuable structural motifs in the fields of organic synthesis and medicinal chemistry. The anilino group, a substituted amine attached to a benzene (B151609) ring, imparts specific electronic and steric properties that make these compounds versatile intermediates. In organic synthesis, they serve as precursors for a wide array of more complex molecules. For instance, synthetic methodologies have been developed for creating substituted quinolines and anilines, which are important heterocyclic and aromatic structures, respectively nih.govacs.org.
The utility of these scaffolds extends significantly into medicinal chemistry, where they form the core of various biologically active compounds. Researchers have successfully applied synthetic protocols involving substituted anilines to construct 5-HT6 receptor antagonists, which are investigated as potential anti-psychotic drugs. nih.gov Specifically, the anilino moiety is a key component in a class of 2-anilino-4-substituted-7H-pyrrolopyrimidines that have been synthesized and evaluated as inhibitors of 3-Phosphoinositide-dependent kinase 1 (PDK1), a target in cancer therapy. nih.gov This highlights the role of the anilino ketone framework as a privileged scaffold for designing enzyme inhibitors and other therapeutic agents.
Historical Development of Research on α-Aminoketone Structures and their Salts
The study of α-aminoketones is intrinsically linked to the chemistry of their precursors, α-haloketones. Research into α-haloketones dates back to the late 19th century, establishing them as highly reactive and useful building blocks in organic synthesis. nih.gov The development of methods to synthesize α-aminoketones from these and other starting materials has been an area of continuous investigation throughout the 20th century and into the present day.
Early synthetic work in the 1960s at Wayne State University led to the synthesis of norketamine, a notable α-aminoketone and the major active metabolite of ketamine. wikipedia.org Over the decades, the synthetic toolbox for accessing α-aminoketones has expanded considerably. Modern methods include the direct α-amination of ketones, sulfur-mediated difunctionalization of internal alkynes, and various one-pot strategies that improve efficiency and yield. colab.wsorganic-chemistry.org This evolution reflects a persistent interest in the α-aminoketone motif, driven by its importance as a synthon for complex amines and nitrogen-containing heterocycles. rsc.orgresearchgate.net The development of diverse synthetic routes has made these compounds more accessible for a wide range of research applications. researchgate.net
Significance of the Hydrobromide Salt Form in Academic Investigations
In chemical and pharmaceutical research, organic amines are frequently converted into their salt forms, with hydrochlorides and hydrobromides being among the most common. reddit.com The formation of a hydrobromide salt by treating an amine with hydrobromic acid (HBr) offers several distinct advantages that are crucial for academic and industrial investigations. reddit.comontosight.ai
Many amine-containing organic compounds, in their free base form, are oils or low-melting solids that can be difficult to handle, purify, and store due to instability or hygroscopicity. reddit.com Conversion to a crystalline salt, such as a hydrobromide, often results in a stable, non-hygroscopic solid with a well-defined melting point. reddit.com This crystalline nature is highly advantageous for purification via recrystallization and for long-term storage. Furthermore, salt formation significantly enhances the aqueous solubility of the compound, a critical factor for many biological and chemical applications. reddit.com The choice between different salt forms, such as bromide and hydrobromide, is important as the subtle difference in the cation (a quaternary ammonium (B1175870) vs. a protonated amine) can lead to significant variations in physicochemical properties like bioavailability. unirioja.esacs.orgacs.org
| Feature | Advantage of Hydrobromide Salt Form |
| Physical State | Promotes the formation of a stable, crystalline solid. reddit.com |
| Purification | Crystalline nature facilitates purification by recrystallization. |
| Stability | Generally offers improved chemical stability and reduced hygroscopicity compared to the free base. reddit.com |
| Solubility | Increases water solubility, which is crucial for many applications. reddit.com |
| Handling | Simplifies weighing and handling of the compound. |
Overview of Principal Research Areas Addressed in the Literature for the Chemical Compound
Specific research focused exclusively on 2-Anilino-1-phenylethanone;hydrobromide is limited in the public literature. Its primary role in contemporary research is that of a chemical intermediate and a model compound for the α-aminoketone class. The synthesis of this compound typically involves the reaction of 2-bromo-1-phenylethanone with aniline (B41778). researchgate.net 2-Bromo-1-phenylethanone is a well-characterized α-haloketone, a class of compounds known for their high reactivity toward nucleophiles. nih.govresearchgate.net
The research utility of 2-Anilino-1-phenylethanone stems from the reactivity of its constituent functional groups. As an α-aminoketone, it is a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry. rsc.org For example, α-aminoketones are key intermediates in reactions that form substituted imidazoles, pyrroles, and other complex ring systems. The presence of both a ketone and a secondary amine allows for a variety of chemical transformations, making it a versatile building block for constructing more elaborate molecular architectures. Therefore, its significance lies not in its final application, but in its potential to be transformed into a wide range of other compounds for further investigation.
Scope and Objectives of the Comprehensive Academic Review
The objective of this academic review is to provide a detailed and focused examination of the chemical compound this compound. The scope is strictly limited to the foundational aspects of the compound as outlined. This review has contextualized the subject compound by first discussing the broader class of substituted anilino ketones and their importance in synthesis and medicinal chemistry. It has provided a historical overview of the development of α-aminoketone chemistry and detailed the specific advantages of utilizing the hydrobromide salt form in research. Finally, it has situated this compound within the scientific literature as a versatile chemical intermediate. The aim is to deliver a scientifically accurate and informative resource based on the existing body of chemical knowledge.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-anilino-1-phenylethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.BrH/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13;/h1-10,15H,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWIHKNCZSNZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Formation and Transformation Reactions Involving 2 Anilino 1 Phenylethanone;hydrobromide
Elucidation of Reaction Mechanisms for 2-Anilino-1-Phenylethanone Formation
The synthesis of 2-anilino-1-phenylethanone, an α-arylaminoketone, is most commonly achieved through the nucleophilic substitution of an α-haloketone, such as 2-bromo-1-phenylethanone (phenacyl bromide), with aniline (B41778). This reaction is a classic example of N-alkylation of an amine.
The reaction between an α-haloketone and a primary amine like aniline typically proceeds via a direct displacement SN2 (Substitution Nucleophilic Bimolecular) mechanism. nih.govresearchgate.net Kinetic studies of analogous reactions provide a framework for understanding this process. The rate of the reaction is dependent on the concentration of both the α-haloketone and the amine, consistent with a second-order rate law: Rate = k[α-haloketone][aniline].
The carbonyl group adjacent to the reaction center in α-haloketones enhances the reactivity towards nucleophilic substitution compared to a simple alkyl halide. nih.gov This is attributed to the polarization of the C-Br bond and stabilization of the transition state. Kinetic investigations into related systems, such as the aminolysis of anilino thioethers, suggest a late SN2 transition state where both bond formation (N-C) and bond cleavage (C-Br) are significantly advanced. researchgate.net
Factors influencing the reaction rate include the solvent, the nature of the leaving group (e.g., Br > Cl), and the nucleophilicity of the amine. Polar aprotic solvents are often employed to solvate the transition state and accelerate the reaction.
Table 1: Representative Kinetic Data for SN2 Amination of α-Bromoketones Note: This table presents illustrative data based on typical SN2 reactions of this type, as specific kinetic studies for 2-anilino-1-phenylethanone formation are not broadly published.
| Solvent | Temperature (°C) | Nucleophile | Rate Constant (k) [M⁻¹s⁻¹] |
| Methanol (B129727) | 25 | Aniline | 1.2 x 10⁻⁴ |
| Acetonitrile | 25 | Aniline | 5.5 x 10⁻⁴ |
| Dimethylformamide (DMF) | 25 | Aniline | 1.8 x 10⁻³ |
| Acetonitrile | 45 | Aniline | 2.1 x 10⁻³ |
In the reaction between 2-bromo-1-phenylethanone and aniline, aniline serves a dual role as both the nucleophile and a base. The reaction produces hydrogen bromide (HBr) as a byproduct. This HBr can protonate the nitrogen atom of either the starting aniline or the 2-anilino-1-phenylethanone product.
Aniline + HBr ⇌ Anilinium bromide
This acid-base equilibrium is crucial. The protonation of the starting aniline converts it into its anilinium conjugate acid, which is no longer nucleophilic. libretexts.org This can significantly slow down or halt the reaction. For this reason, the reaction is often carried out with two equivalents of aniline: one to act as the nucleophile and the second to act as a scavenger for the HBr produced. Alternatively, a non-nucleophilic auxiliary base (e.g., triethylamine, sodium carbonate) may be added to neutralize the acid.
The final product is often isolated as the hydrobromide salt. This occurs when the HBr generated protonates the more basic nitrogen atom of the product, 2-anilino-1-phenylethanone. The formation of this stable, crystalline salt can help in the purification of the product.
For a concerted SN2 reaction, there are no discrete intermediates, but rather a single transition state in which the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. Therefore, the primary focus is on characterizing this transition state.
While the direct substitution pathway lacks trappable intermediates, related reactions of α-haloketones under different conditions can proceed through other mechanisms. For instance, in the presence of a strong base like sodium methoxide, α-haloketones can form epoxide intermediates. nih.gov However, in the reaction with a weaker base and better nucleophile like aniline, the direct SN2 pathway is strongly favored, and such intermediates are not typically observed.
Reaction Mechanisms of Transformations Involving the Anilino Ketone Moiety
The 2-anilino-1-phenylethanone structure is a versatile precursor for synthesizing more complex molecules, particularly nitrogen-containing heterocycles.
The most prominent transformation of 2-anilino-1-phenylethanone is its intramolecular cyclization to form indole (B1671886) derivatives, a reaction known as the Bischler indole synthesis. chemicalbook.com This reaction is typically catalyzed by a Brønsted or Lewis acid. byjus.comwikipedia.org
The mechanism proceeds via the following steps:
Protonation: The acid catalyst protonates the carbonyl oxygen, activating it towards nucleophilic attack.
Enolization/Tautomerization: A tautomerization may occur to form an enol or enamine intermediate.
Intramolecular Electrophilic Aromatic Substitution: The electron-rich aniline ring acts as an internal nucleophile, attacking the activated carbonyl carbon (or the enol double bond) to form a new carbon-carbon bond and a five-membered ring intermediate. youtube.com
Dehydration and Aromatization: The resulting cyclic intermediate, often an aminoindoline alcohol, undergoes dehydration (loss of a water molecule) to generate the stable, aromatic indole ring. byjus.comwikipedia.org
The choice of acid catalyst is critical and can influence the reaction yield and selectivity. rsc.org Polyphosphoric acid (PPA) is a common and effective catalyst for this transformation. mdpi.com
Table 2: Conditions for Bischler-type Intramolecular Cyclization Note: This table summarizes typical conditions for the cyclization of α-arylaminoketones to indoles.
| α-Arylaminoketone | Catalyst | Solvent | Temperature (°C) | Product |
| 2-Anilino-1-phenylethanone | HBr | Acetic Acid | 100-120 | 2-Phenylindole |
| 2-Anilino-1-phenylethanone | Polyphosphoric Acid (PPA) | None | 140-160 | 2-Phenylindole |
| 2-(p-Toluidino)-1-phenylethanone | ZnCl₂ | None (melt) | 180-200 | 5-Methyl-2-phenylindole |
| 2-Anilino-1-cyclohexanone | p-Toluenesulfonic acid | Toluene | 110 (reflux) | 1,2,3,4-Tetrahydrocarbazole |
Beyond indoles, variations of this cyclization strategy can lead to other heterocyclic systems, such as quinolines, under different reaction conditions or with different starting materials. researchgate.net
The Heyns rearrangement is a fundamental reaction in carbohydrate and amino acid chemistry, but it is more accurately described as a synthetic route to α-amino ketones rather than a rearrangement of them. acs.orgresearchgate.net The classical Heyns rearrangement involves the reaction of a ketose (a ketone-containing sugar) with a primary or secondary amine. wikipedia.org
The mechanism of the Heyns rearrangement is as follows:
Formation of an imine (Schiff base) from the reaction of the amine with the ketone carbonyl group.
Tautomerization of the imine to a more stable enamine intermediate. electronicsandbooks.com
Isomerization of the enamine to the final α-amino ketone product. researchgate.netelectronicsandbooks.com
This pathway is crucial for producing α-amino ketones from α-hydroxy ketones and amines. acs.org An "interrupted Heyns rearrangement" has been described as a strategy where the enamine intermediate is trapped intramolecularly to form heterocyclic products. researchgate.net
While 2-anilino-1-phenylethanone itself does not typically undergo a Heyns rearrangement, related α-amino ketone systems can participate in other rearrangements. For instance, certain α-amino ketones derived from unsaturated alcohols can undergo a formal acs.orgresearchgate.net-sigmatropic shift, which constitutes a true rearrangement of the α-amino ketone skeleton. researchgate.net
Acid- or Base-Catalyzed Functional Group Interconversions
The functional groups of 2-anilino-1-phenylethanone, namely the secondary amine and the ketone, are susceptible to a variety of interconversions under acidic or basic conditions. One of the most relevant transformations in this context is the Heyns rearrangement, which is a key reaction for the synthesis of α-amino ketones from α-hydroxy ketones. rsc.orgresearchgate.net Mechanistically, this acid or base-catalyzed reaction begins with the formation of an α-hydroxy imine from the reaction of an α-hydroxy ketone with an amine like aniline. rsc.orgnih.gov This intermediate then tautomerizes to a hydroxy enamine, which subsequently undergoes an intramolecular redox reaction to yield the final α-amino ketone product. rsc.orgresearchgate.net In this net transformation, a migration of the carbonyl group to the adjacent carbon atom is achieved. rsc.org
Another significant acid-catalyzed process is the enantioselective transfer hydrogenation of α-keto ketimines. This method can be catalyzed by chiral Brønsted acids to produce chiral α-amino ketones with high enantioselectivity. rsc.orgorganic-chemistry.org The mechanism involves the activation of the imine by the chiral acid, facilitating a stereocontrolled hydride transfer from a hydrogen source, such as a Hantzsch ester, to generate the enantioenriched amine product. rsc.org
Catalytic Mechanisms in Synthesis and Derivatization
Metal-catalyzed reactions are fundamental to the synthesis of 2-anilino-1-phenylethanone and its derivatives. C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful method for forming the crucial aniline-ketone bond. These reactions typically employ palladium or copper catalysts, although more earth-abundant metals like nickel are gaining prominence. researchgate.net The generally accepted mechanism for a palladium-catalyzed C-N coupling involves a catalytic cycle that begins with the oxidative addition of an α-haloketone (e.g., 2-bromo-1-phenylethanone) to a Pd(0) complex. The resulting Pd(II) intermediate coordinates with the amine (aniline), and subsequent reductive elimination forges the C-N bond, yielding the α-amino ketone and regenerating the Pd(0) catalyst. organic-chemistry.orgprinceton.edu
Nickel-catalyzed C-N coupling often proceeds through a Ni(I)/Ni(III) or Ni(0)/Ni(II) cycle. princeton.eduresearchgate.net In metallaphotoredox C-N coupling, for instance, a photocatalyst can initiate and sustain the nickel catalytic cycle, allowing the reaction to proceed under mild conditions. princeton.edu
Dehydrogenative coupling offers a more atom-economical route, directly forming C-C or C-N bonds from two C-H bonds or a C-H and N-H bond, with the only byproduct being hydrogen gas. nih.gov Photoinduced dehydrogenative coupling of alkylamines with primary alcohols can produce α-amino ketones. nih.gov This process involves the site-selective cleavage of C-H bonds adjacent to the nitrogen and oxygen atoms, followed by a cross-selective C-C bond formation. nih.gov
The following table summarizes representative metal-catalyzed C-N coupling conditions for the synthesis of α-amino ketones.
| Catalyst System | Electrophile | Nucleophile | Key Mechanistic Steps | Ref. |
| Pd(OAc)₂ / Ligand | α-Halo Ketone | Aniline | Oxidative Addition, Reductive Elimination | organic-chemistry.org |
| CuBr / Air | Ketone | Amine | In situ α-bromination, Nucleophilic Substitution | rsc.orgorganic-chemistry.org |
| NiCl₂(dtbbpy) / Ir-photocatalyst | Acyl Electrophile | N-Aryl Amine | Photoredox-mediated C(sp³)-H activation, Ni-catalyzed C-C coupling | researchgate.net |
| Iridium / Phosphonamidite Ligand | Silyl-protected Dienolate | Amine | Catalytic SN2' Process | rsc.org |
Organocatalysis provides a metal-free alternative for the synthesis and derivatization of α-amino ketones, with a strong emphasis on controlling stereochemistry. beilstein-journals.org A key strategy involves activating substrates through the formation of transient, highly reactive intermediates like enamines or iminium ions using chiral amine catalysts (e.g., diarylprolinol silyl (B83357) ethers). beilstein-journals.orgnih.gov
For example, the asymmetric aza-Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a diarylprolinol silyl ether, proceeds via the formation of a chiral iminium ion. nih.gov This activation lowers the LUMO of the aldehyde, facilitating a stereocontrolled nucleophilic attack. Hydrolysis of the resulting enamine intermediate releases the chiral product and regenerates the catalyst. nih.gov
Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are another major class of organocatalysts. rsc.org They can activate electrophiles, like imines, through hydrogen bonding. In the enantioselective synthesis of α-amino ketones from α-diazo ketones, a rhodium catalyst generates a carbene that reacts with an amine, while a CPA controls the stereochemistry of the subsequent N-H insertion, leading to high enantioselectivity (up to 98% ee) in very short reaction times. rsc.org
The first asymmetric Heyns rearrangement was achieved using the organocatalyst β-isocupreidine, which facilitated the reaction between an α-hydroxy ketone and an aniline derivative to produce the α-amino ketone in high yield and enantiomeric excess. rsc.orgresearchgate.net
The table below details examples of organocatalytic approaches to α-amino ketones.
| Catalyst Type | Reaction | Activation Mechanism | Outcome | Ref. |
| Chiral Phosphoric Acid (CPA) | N-H Insertion into α-diazo ketones | Protonation/H-bonding to control stereochemistry | High ee (up to 98%) | rsc.org |
| Diarylprolinol Silyl Ether | aza-Michael Addition | Iminium ion formation | High ee | nih.gov |
| β-Isocupreidine | Asymmetric Heyns Rearrangement | General base/acid catalysis | High ee (up to 81%) | rsc.orgresearchgate.net |
| N-Heterocyclic Carbene (NHC) | Aza-Benzoin Condensation | Umpolung (polarity reversal) of aldehydes | Enantioselective C-C bond formation | rsc.orgacs.org |
Photoredox and electrochemical methods have emerged as powerful tools for generating reactive intermediates under exceptionally mild conditions, avoiding the need for harsh reagents. acs.orgnih.gov
In photoredox catalysis, a photocatalyst (often an iridium or ruthenium complex) absorbs visible light and becomes excited. This excited-state catalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical ion. researchgate.netglobethesis.com For the synthesis of α-amino ketones, this strategy is often merged with transition metal or carbene catalysis. researchgate.netacs.org A common mechanism involves the photocatalytic generation of an α-amino radical from an amine via oxidation and deprotonation. researchgate.netresearchgate.net This radical can then be intercepted by a nickel catalyst in a C(sp³)-C coupling cycle to form the desired product. researchgate.net Alternatively, a radical-radical coupling can occur between an α-amino radical and a ketyl radical. researchgate.net
Electrosynthesis uses an electric current to drive redox reactions without chemical oxidants or reductants. nih.govgre.ac.uk Anodic oxidation can generate radical cations from amines, which can then undergo C-H functionalization. nih.gov Sun and Zeng developed an electrochemical approach to α-amino ketones from aryl ketones and secondary amines. researchgate.net The proposed mechanism involves the anodic oxidation of the amine to form an aminium radical cation, which is then trapped by the enol or enolate of the ketone. Subsequent oxidation and deprotonation steps yield the final α-amino ketone product. researchgate.net This method offers a green and efficient pathway, as the main "reagent" is the electron. gre.ac.uk
| Method | Catalyst/Setup | Intermediate Generation | Key Mechanistic Feature | Ref. |
| Photoredox Catalysis | Ir or Ru complex + Ni catalyst | SET to form α-amino radical | Merged catalysis; radical interception by Ni complex | researchgate.netresearchgate.net |
| Photoredox Catalysis | Ir or Ru complex + NHC catalyst | SET to reduce acyl azolium species | Radical-radical coupling | acs.orgresearchgate.net |
| Electrochemistry | Undivided cell, Carbon electrodes | Anodic oxidation of amine | Aminium radical cation formation and trapping by enolate | researchgate.netnih.gov |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 2 Anilino 1 Phenylethanone;hydrobromide
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-Anilino-1-phenylethanone in both solution and solid states. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
One-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H) and carbons (¹³C). For 2-Anilino-1-phenylethanone;hydrobromide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH-) proton. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom, including the characteristic downfield signal of the carbonyl carbon.
While 1D NMR suggests the types of atoms present, two-dimensional (2D) NMR techniques are required to piece together the molecular puzzle.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For 2-Anilino-1-phenylethanone, a key COSY correlation would be observed between the amine proton (NH ) and the adjacent methylene protons (CH₂ ), and potentially a weaker correlation between the methylene protons and the proton on the alpha-carbon of the aniline (B41778) ring if coupling exists.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton signal for the methylene group would show a cross-peak to the methylene carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies atoms that are close in space, regardless of whether they are bonded. nih.gov This is vital for determining the preferred conformation and stereochemistry of the molecule in solution. For instance, NOESY could reveal spatial proximity between protons on the aniline ring and protons on the phenylethanone ring, providing insights into the rotational conformation around the C-N bond.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
|---|---|---|---|---|
| C=O | - | ~195.0 | - | H-2', H-6', H-8 |
| C-1' (Benzoyl) | - | ~135.0 | - | H-2', H-6', H-8 |
| C-2', C-6' (Benzoyl) | ~8.0 (d) | ~129.0 | H-3', H-5' | C=O, C-4' |
| C-3', C-5' (Benzoyl) | ~7.5 (t) | ~128.5 | H-2', H-4', H-6' | C-1' |
| C-4' (Benzoyl) | ~7.6 (t) | ~134.0 | H-3', H-5' | C-2', C-6' |
| C-8 (-CH₂-) | ~4.5 (d) | ~55.0 | NH | C=O, C-1', C-1'' (Anilino) |
| NH | ~5.5 (t) | - | H-8 | C-8, C-1'' (Anilino) |
| C-1'' (Anilino) | - | ~145.0 | - | H-8, H-2'', H-6'' |
| C-2'', C-6'' (Anilino) | ~6.8 (d) | ~115.0 | H-3'', H-5'' | C-4'', C-1'' |
| C-3'', C-5'' (Anilino) | ~7.2 (t) | ~130.0 | H-2'', H-4'', H-6'' | C-1'' |
| C-4'' (Anilino) | ~6.9 (t) | ~120.0 | H-3'', H-5'' | C-2'', C-6'' |
The properties of a chemical compound in the solid state can be heavily influenced by its crystal packing, leading to different polymorphic forms. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms. researchgate.netresearchgate.net Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and molecular conformation within the crystal lattice. nih.gov
Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. nih.gov Different polymorphs of this compound would present distinct ¹³C CP/MAS spectra. acs.org Variations in intermolecular interactions, such as hydrogen bonding involving the hydrobromide ion, and subtle differences in molecular conformation between polymorphs would result in measurable changes in the isotropic chemical shifts of the carbon atoms. researchgate.net Therefore, ssNMR can be used to identify the presence of a specific polymorph, quantify mixtures of different forms, and provide insights into the molecular packing and hydrogen-bonding network within the microcrystalline material.
Molecules like 2-Anilino-1-phenylethanone are not static; they undergo various dynamic processes, such as rotation around single bonds. Dynamic NMR (DNMR) spectroscopy is used to study these conformational changes and determine the energy barriers associated with them. copernicus.orgunibas.it
Potential dynamic processes in this molecule include restricted rotation around the C8-N bond and the C(O)-C1' bond due to steric hindrance. At low temperatures, this rotation may be slow on the NMR timescale, leading to the appearance of separate signals for each distinct conformer. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal. unibas.it By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the rate of the exchange process and the activation energy (rotational barrier) for the conformational change. nih.gov These studies provide critical information about the molecule's flexibility and conformational preferences in solution.
Vibrational Spectroscopy Methodologies (IR and Raman)
Conformational Analysis using Vibrational Spectroscopy
The conformational landscape of this compound is determined by the rotational freedom around several single bonds, including the C-C bond of the ethanone (B97240) backbone and the C-N bond of the anilino group. Different spatial arrangements of the phenyl and anilino moieties relative to the carbonyl group would result in distinct conformers, each with a unique vibrational signature.
Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for probing these conformational differences. Each stable conformer would exhibit a characteristic set of vibrational modes. For instance, the stretching frequency of the carbonyl group (C=O) and the N-H group could be sensitive to the intramolecular environment, shifting to different wavenumbers depending on the conformation.
In a typical study, the experimental IR and Raman spectra would be recorded. Subsequently, quantum chemical calculations, often employing DFT, would be performed to optimize the geometry of various possible conformers and calculate their theoretical vibrational frequencies. By comparing the calculated spectra of different conformers with the experimental data, it is possible to identify the conformer or conformers present in the sample and make detailed assignments of the observed vibrational bands. However, no such experimental spectra or computational studies for this compound have been reported.
Application of ATR-IR and Raman Microscopy for Solid-State Characterization
The solid-state properties of a pharmaceutical compound, including its crystal form and any polymorphism, are critical for its stability and bioavailability. ATR-IR and Raman microscopy are non-destructive techniques that are well-suited for the characterization of solid-state properties at a microscopic level.
ATR-IR spectroscopy is a surface-sensitive technique that would allow for the rapid analysis of the bulk powder or crystalline form of this compound. The resulting spectrum would provide information about the functional groups and the hydrogen bonding network within the crystal lattice. Different polymorphic forms would be expected to exhibit distinct IR spectra due to differences in their crystal packing and intermolecular interactions.
Raman microscopy, which couples a Raman spectrometer to a microscope, would enable the analysis of individual crystals or different regions within a heterogeneous sample. This technique is particularly valuable for identifying different polymorphs, solvates, or hydrates, as it can provide spatially resolved chemical information. The low-frequency region of the Raman spectrum is especially sensitive to lattice vibrations (phonons) and can provide a unique fingerprint for a specific crystalline form.
A comprehensive solid-state characterization of this compound would involve acquiring both ATR-IR and Raman spectra and potentially using them to distinguish between different crystalline forms. However, the necessary crystallographic and spectroscopic data to perform such an analysis are currently unavailable in the scientific literature.
Without access to experimental data or computational studies for this compound, any further discussion on its specific conformational analysis and solid-state characterization would be speculative.
Computational and Theoretical Chemistry Studies on 2 Anilino 1 Phenylethanone;hydrobromide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic distribution and energy of a molecule.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. youtube.comresearchgate.netstackexchange.com It offers a favorable balance between computational cost and accuracy, making it suitable for determining the ground state geometries and energetics of medium-sized organic molecules like 2-Anilino-1-phenylethanone.
A typical DFT study would begin with a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible ground state energy. stackexchange.com For 2-Anilino-1-phenylethanone, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The presence of the hydrobromide would be modeled with the protonated amine and the bromide counter-ion.
The choice of functional and basis set is crucial in DFT calculations. A common approach for organic molecules is to use a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set, like 6-31G(d), or a correlation-consistent basis set. youtube.com The results of a DFT geometry optimization would provide a detailed three-dimensional structure of the molecule, from which various electronic properties can be calculated.
Illustrative DFT Calculated Geometrical Parameters for 2-Anilino-1-phenylethanone
| Parameter | Bond/Angle | Illustrative Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-N | 1.38 Å |
| Bond Length | C-C (keto-phenyl) | 1.48 Å |
| Bond Angle | C-N-C (aniline) | 125° |
| Dihedral Angle | C-C-N-C | ~90° |
Note: This data is illustrative and represents typical values for similar molecular fragments. Specific calculations for 2-Anilino-1-phenylethanone would be required for precise values.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. oxfordreference.comwikipedia.org These methods can provide very high accuracy for energy and molecular property predictions, though they are generally more computationally demanding than DFT. oxfordreference.comgoogle.com
Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory. wikipedia.orgrsc.org For a molecule like 2-Anilino-1-phenylethanone, MP2 calculations with a reasonably large basis set could provide more accurate energies and electron correlation effects than standard DFT functionals. rsc.org High-accuracy ab initio calculations are particularly useful for benchmarking the results of more approximate methods and for studying systems where DFT may not be as reliable. wikipedia.org These methods can be used to calculate properties such as ionization potentials, electron affinities, and dipole moments with a high degree of confidence. rsc.org
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure and assignment of a molecule.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. mdpi.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate the isotropic shielding tensors of nuclei. nih.govrsc.org These shielding values can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). The calculated ¹H and ¹³C NMR spectra for 2-Anilino-1-phenylethanone would help in assigning the peaks in an experimental spectrum.
Illustrative Calculated vs. Experimental ¹³C NMR Chemical Shifts for an Aromatic Ketone
| Carbon Atom | Illustrative Calculated δ (ppm) | Illustrative Experimental δ (ppm) |
|---|---|---|
| C=O | 198.5 | 197.2 |
| Aromatic C (ipso to C=O) | 135.2 | 134.1 |
| Aromatic C (ortho) | 129.8 | 128.7 |
| Aromatic C (meta) | 130.5 | 129.4 |
| Aromatic C (para) | 134.0 | 133.1 |
Note: This data is for illustrative purposes to show the typical agreement between calculated and experimental values.
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) or Raman spectrum. nih.govarxiv.orgnih.gov A frequency calculation is typically performed on the optimized geometry. The results provide a list of vibrational modes and their corresponding frequencies. It is common for calculated frequencies to be systematically higher than experimental values, and thus a scaling factor is often applied. The predicted vibrational spectrum for 2-Anilino-1-phenylethanone would show characteristic peaks for the C=O stretch, N-H stretch (of the protonated amine), and various C-C and C-H vibrations of the aromatic rings. nih.govdtic.mil
Conformational Analysis and Potential Energy Surfaces
The flexibility of organic molecules is a key determinant of their properties and biological activity. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. lumenlearning.comlibretexts.org
2-Anilino-1-phenylethanone has several rotatable single bonds, which gives rise to a complex conformational landscape. The most significant rotations would be around the C-C bond connecting the carbonyl group to the aniline (B41778) moiety and the C-N bond of the aniline group.
A potential energy surface (PES) scan is a computational technique used to explore these conformational changes. readthedocs.iojoaquinbarroso.comq-chem.comuni-muenchen.de In a PES scan, a specific dihedral angle is systematically varied, and at each step, the energy of the molecule is calculated, often while allowing the rest of the molecule to relax. joaquinbarroso.comq-chem.comyoutube.com The resulting plot of energy versus dihedral angle reveals the locations of energy minima (stable conformers) and energy maxima (transition states between conformers). columbia.edu
For 2-Anilino-1-phenylethanone, a PES scan around the C-C-N-C dihedral angle would reveal the rotational barriers and the most stable orientations of the aniline and phenyl ketone groups relative to each other.
The conformation of 2-Anilino-1-phenylethanone is influenced by subtle intramolecular non-covalent interactions. In the protonated (hydrobromide) form, a key interaction would be the intramolecular hydrogen bond between the N-H+ of the anilinium group and the carbonyl oxygen. This interaction could significantly stabilize certain conformations. acs.orgresearchgate.netacs.org Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify the strength of such hydrogen bonds. mdpi.com
Solvation effects also play a crucial role in determining the preferred conformation of a molecule in solution. rsc.orgiaea.orgacs.org Computational models can account for the solvent in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. acs.orgjlu.edu.cn This is a computationally efficient way to capture the bulk effects of the solvent.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. acs.org This is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding with water molecules.
For 2-Anilino-1-phenylethanone;hydrobromide, the presence of a polar solvent would likely stabilize more extended conformations and compete with the intramolecular hydrogen bond. rsc.org A thorough computational study would ideally investigate the conformational preferences both in the gas phase and in relevant solvents to provide a complete picture of its behavior.
Global Minimum Search Algorithms and Conformational Dynamics
The conformational landscape of this compound is expected to be complex due to the presence of multiple rotatable bonds. Identifying the global minimum energy structure, which represents the most stable conformation, is crucial for understanding its chemical behavior. Global minimum search algorithms are computational methods designed to explore the potential energy surface of a molecule and locate the lowest energy conformer.
A common approach involves stochastic methods, such as the Basin-Hopping algorithm, which couples random structural perturbations with geometry optimizations. nih.gov This technique allows for an efficient exploration of the vast conformational space. The initial structures for such a search could be generated by systematically rotating the key dihedral angles, for instance, the C-C bond connecting the phenyl and carbonyl groups, the C-N bond, and the N-C bond of the anilino group. Subsequent geometry optimizations would typically be performed using quantum mechanical methods, such as Density Functional Theory (DFT) or semi-empirical methods like xTB, which offer a balance between accuracy and computational cost. nih.gov
The conformational dynamics of the molecule, describing the transitions between different low-energy conformers, can also be investigated. By identifying the transition states connecting these minima, it is possible to understand the flexibility of the molecule and the energy barriers for conformational changes. This information is vital for predicting how the molecule might interact with its environment.
Reaction Pathway Modeling and Transition State Locating
Understanding the reactivity of this compound, including its formation and potential transformations, can be achieved through reaction pathway modeling. This involves mapping the potential energy surface along a reaction coordinate to identify reactants, products, intermediates, and transition states.
Intrinsic Reaction Coordinate (IRC) Calculations for Mechanistic Validation
Once a transition state for a particular reaction has been located, Intrinsic Reaction Coordinate (IRC) calculations are essential for validating the proposed mechanism. An IRC calculation follows the reaction path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. This ensures that the identified transition state indeed links the desired chemical species. For instance, in the synthesis of α-amino ketones, which often involves the nucleophilic substitution of an α-halo ketone, IRC calculations could confirm the pathway from the reactants (e.g., 2-bromo-1-phenylethanone and aniline) to the final product.
Prediction of Free Energy Barriers and Reaction Rate Constants
The feasibility of a chemical reaction is determined by its activation energy, or more accurately, the Gibbs free energy of activation (ΔG‡). Computational methods can predict these free energy barriers by calculating the energies of the reactants and the transition state. researchgate.netnih.govnih.gov The accuracy of these predictions is highly dependent on the level of theory and basis set employed. For instance, higher-level quantum mechanical methods may be necessary for accurate barrier height determination. acs.orgnih.govresearchgate.net
From the calculated free energy barrier, it is possible to estimate the reaction rate constant using transition state theory. This provides a quantitative measure of how fast a reaction is expected to proceed under specific conditions.
| Parameter | Description | Typical Computational Method |
| ΔE‡ | Electronic Energy Barrier | DFT (e.g., B3LYP, M06-2X) |
| ΔH‡ | Enthalpy of Activation | Includes zero-point vibrational energy and thermal corrections |
| ΔS‡ | Entropy of Activation | Calculated from vibrational frequencies |
| ΔG‡ | Gibbs Free Energy of Activation | ΔH‡ - TΔS‡ |
Implicit and Explicit Solvent Models in Reaction Energetics
Reactions are typically carried out in a solvent, which can significantly influence the reaction energetics. Computational models can account for solvent effects in two primary ways: implicitly or explicitly. wikipedia.org
Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. acs.orgnih.govresearchgate.netorientjchem.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit solvent models involve including a number of individual solvent molecules in the calculation. wikipedia.org This method is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the reaction pathway. wikipedia.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be employed, where the reacting species are treated with quantum mechanics and the surrounding solvent with molecular mechanics. wikipedia.org
Molecular Modeling and Simulation Techniques
Molecular Dynamics Simulations for Conformational Sampling in Solution and Solid State
Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. nih.govmdpi.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, providing insights into conformational changes, molecular flexibility, and interactions with the surrounding environment.
For this compound in solution, MD simulations can be used to explore its conformational preferences and the influence of the solvent on its structure. This would involve placing the molecule in a box of explicit solvent molecules and simulating their movement over a period of nanoseconds or longer.
In the solid state, MD simulations can provide information about the crystal packing and the intermolecular interactions that stabilize the crystal lattice. This can be particularly useful for understanding the physical properties of the solid material.
| Simulation Type | Information Gained | Key Considerations |
| MD in Solution | Conformational sampling, solvent effects, diffusion | Choice of force field, solvent model, simulation time |
| MD in Solid State | Crystal packing, intermolecular interactions, lattice dynamics | Accurate force field for solid state, periodic boundary conditions |
Theoretical Ligand-Target Interaction Predictions
In the absence of empirical data, theoretical predictions of how this compound might interact with biological targets, such as proteins, can be elucidated using computational docking and molecular dynamics simulations. These in silico techniques model the interaction between a ligand (the compound) and a target protein at the atomic level.
Protein Binding Modes:
Molecular docking simulations are a primary method to predict the preferred binding orientation of a ligand to a target protein, forming a stable complex. This process involves predicting the pose of the ligand within the binding site and estimating the binding affinity. For this compound, a hypothetical docking study would involve the following steps:
Target Selection: A protein target of interest would be identified based on the therapeutic area being investigated.
Binding Site Identification: The potential binding pocket on the protein would be defined.
Ligand Conformation Generation: Multiple conformations of this compound would be generated.
Docking and Scoring: A docking algorithm would place the ligand conformations into the binding site and a scoring function would rank the poses based on predicted binding affinity.
The results of such a study would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the protein's amino acid residues. Weak intermolecular interactions are crucial in stabilizing a ligand within the binding site of a protein. plos.org
Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic stability of the ligand-protein complex over time. plos.orgnih.gov These simulations model the movement of atoms and molecules, offering a more realistic representation of the binding event.
A hypothetical data table summarizing the predicted interactions from a molecular docking study of this compound with a generic protein kinase active site is presented below.
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 145 | Hydrogen Bond (with N-H of anilino group) | 2.9 |
| LYS 72 | Hydrogen Bond (with C=O of ethanone) | 3.1 |
| VAL 53 | Hydrophobic Interaction | 3.8 |
| LEU 130 | Hydrophobic Interaction | 4.2 |
| PHE 144 | Pi-Pi Stacking (with phenyl ring) | 4.5 |
This data is illustrative and not based on published experimental results.
Quantitative Structure-Activity Relationship (QSAR) Studies for Structural Diversification
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. frontiersin.org For this compound, QSAR studies would be instrumental in guiding the synthesis of new analogues with potentially improved activity.
Theoretical Correlation:
A QSAR study involves calculating a set of molecular descriptors for a series of compounds and then using statistical methods to correlate these descriptors with their measured biological activity. The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds.
For a hypothetical QSAR study on a series of analogues of this compound, the following steps would be taken:
Dataset Collection: A series of structurally related compounds with their corresponding biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build the QSAR model.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
The resulting QSAR model would provide a quantitative understanding of how different structural features influence the biological activity. For instance, the model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to higher activity. This information can then be used to design new analogues with optimized properties.
A hypothetical QSAR equation for a series of 2-Anilino-1-phenylethanone derivatives might look like this:
pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HD_Count + 2.1
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
LogP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
MW is the molecular weight.
HD_Count is the number of hydrogen bond donors.
This equation would suggest that higher lipophilicity and more hydrogen bond donors are positively correlated with activity, while increased molecular weight is negatively correlated.
Below is an illustrative data table of molecular descriptors that would be used in a QSAR study of hypothetical analogues of 2-Anilino-1-phenylethanone.
| Compound | pIC₅₀ (Experimental) | LogP | Molecular Weight | Hydrogen Bond Donors |
| Analogue 1 | 6.5 | 2.8 | 225.28 | 1 |
| Analogue 2 | 7.1 | 3.2 | 239.31 | 2 |
| Analogue 3 | 6.8 | 3.0 | 253.34 | 1 |
| Analogue 4 | 7.5 | 3.5 | 267.37 | 2 |
This data is for illustrative purposes and does not represent actual experimental findings.
Chemical Reactivity and Functional Group Transformations of 2 Anilino 1 Phenylethanone;hydrobromide
Reactivity of the Ketone Carbonyl Group
The ketone carbonyl group in 2-anilino-1-phenylethanone is a primary site for electrophilic attack and is susceptible to a variety of nucleophilic addition and condensation reactions characteristic of ketones.
The carbonyl carbon of 2-anilino-1-phenylethanone is electrophilic and readily undergoes addition reactions with nucleophiles. Common transformations include reduction to a secondary alcohol and the formation of new carbon-carbon bonds via organometallic reagents.
Hydride Reductions: The ketone can be reduced to the corresponding 1,2-amino alcohol, 2-anilino-1-phenylethanol. Standard hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. wikipedia.orgucalgary.ca The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. ucalgary.ca For α-amino ketones, the choice of reducing agent can be critical for controlling stereoselectivity, with reagents like zinc borohydride (Zn(BH₄)₂) being used to achieve high diastereoselectivity in similar systems. researchgate.net The proximity of the anilino group can influence the stereochemical outcome of the reduction through chelation with the metal hydride, directing the hydride delivery to one face of the carbonyl.
Organometallic Additions: Grignard reagents (RMgX) and organolithium compounds (RLi) are powerful carbon-based nucleophiles that react with the ketone to form tertiary alcohols after acidic workup. youtube.comyoutube.com The reaction involves the attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon. youtube.com In α-amino ketones, the stereoselectivity of these additions can often be controlled through chelation. The metal center of the organometallic reagent can coordinate with both the carbonyl oxygen and the lone pair of electrons on the anilino nitrogen (in its free base form), forming a rigid cyclic intermediate that directs the nucleophilic attack from the less sterically hindered face. nih.gov
| Reaction Type | Reagent(s) | Product |
| Hydride Reduction | 1. Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) 2. H₃O⁺ workup | 2-Anilino-1-phenylethanol |
| Organometallic Addition | 1. Grignard Reagent (R-MgX) or Organolithium (R-Li) 2. H₃O⁺ workup | 1-Phenyl-1-alkyl/aryl-2-anilinoethanol |
The ketone carbonyl group reacts with primary amines in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate. lumenlearning.comlibretexts.org Subsequent protonation of the hydroxyl group and elimination of a water molecule yields the C=N double bond of the imine. libretexts.org The reaction of acetophenone (B1666503) with aniline (B41778) to form the corresponding imine is a known transformation. researchgate.net
For 2-anilino-1-phenylethanone;hydrobromide, the anilino nitrogen is protonated and thus non-nucleophilic. To facilitate an intramolecular condensation, the free base would need to be generated. However, the ketone can readily react with external primary amines under mildly acidic conditions (pH ~5) to form the corresponding N-substituted imine. lumenlearning.com If the ketone were to react with a secondary amine, the resulting intermediate cannot eliminate water in the same fashion and instead typically forms an enamine, provided there is a proton on the α-carbon.
Like other ketones possessing α-hydrogens, 2-anilino-1-phenylethanone can undergo enolization. This process, which can be catalyzed by either acid or base, establishes an equilibrium between the keto form and its enol tautomer. fiveable.melibretexts.org In the presence of a base, the proton on the α-carbon can be removed to form a nucleophilic enolate anion. masterorganicchemistry.com
The formation of an enolate is a key step in many α-functionalization reactions. vanderbilt.edu Although the α-position is already substituted with an anilino group, the enolate can theoretically react with other electrophiles. This process is fundamental to reactions like α-halogenation. vanderbilt.edu The formation of the enol or enolate intermediate renders the α-carbon stereocenter planar, meaning that any reaction proceeding through this intermediate can lead to racemization or epimerization if the carbon was initially chiral. masterorganicchemistry.com
Reactivity of the Anilino Nitrogen Moiety
The reactivity of the anilino nitrogen is dominated by its nucleophilicity and basicity. In the hydrobromide salt form, the nitrogen's lone pair is unavailable for reaction as it is protonated. Therefore, most reactions involving the nitrogen as a nucleophile require prior deprotonation to the free base form using a suitable base.
Once converted to its free base, the anilino nitrogen is nucleophilic and can participate in a range of substitution reactions to form new nitrogen-carbon or nitrogen-acyl bonds.
N-Alkylation: This reaction introduces an alkyl group onto the nitrogen atom. Common methods include reaction with alkyl halides via an Sₙ2 mechanism or reductive amination with aldehydes. nih.govmanchester.ac.uk Catalytic methods using alcohols as alkylating agents offer a more atom-economical alternative. nih.govrug.nl
N-Acylation: The anilino group can be readily acylated by reacting the free base with acylating agents such as acyl chlorides or acid anhydrides. scribd.com This reaction forms an amide and is typically rapid and high-yielding.
N-Arylation: The introduction of an aryl group onto the nitrogen can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates as coupling partners.
| Reaction Type | Reagent Class | Product Functional Group |
| N-Alkylation | Alkyl Halides (R-X), Alcohols (R-OH) | Tertiary Amine |
| N-Acylation | Acyl Chlorides (RCOCl), Acid Anhydrides ((RCO)₂O) | Amide |
| N-Arylation | Aryl Halides (Ar-X) with Pd or Cu catalyst | Triarylamine |
The anilino nitrogen is a basic site, and the compound is supplied as a hydrobromide salt, confirming that the nitrogen is protonated to form an anilinium ion. The basicity of the anilino group is a critical parameter influencing its reactivity. The pKa of the conjugate acid (the anilinium moiety) determines the pH range required to deprotonate it to the free amine.
The basicity of the nitrogen in 2-anilino-1-phenylethanone is expected to be significantly lower than that of aniline itself. This is due to the electron-withdrawing inductive effect of the adjacent phenacyl group (C₆H₅C(O)CH₂-), which destabilizes the positive charge on the protonated nitrogen. libretexts.org A lower basicity corresponds to a lower pKa for the conjugate acid compared to the anilinium ion (pKa ≈ 4.6). The reduced basicity can affect the nitrogen's nucleophilicity and its ability to participate in certain reactions; for instance, anilines with strong electron-withdrawing groups have been shown to be poor participants in some catalytic reactions due to their low basicity. researchgate.net The equilibrium between the protonated salt and the neutral free base is pH-dependent, and adjusting the pH is the primary method for controlling which functional group—the ketone or the amine—is more reactive in a given chemical transformation. libretexts.org
Participation in Heterocyclic Ring Closure Reactions
2-Anilino-1-phenylethanone, as an α-aminoketone, is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The arrangement of the amine and ketone functionalities provides a suitable framework for intramolecular or intermolecular condensation and cyclization reactions.
One of the most direct applications is in the synthesis of substituted indoles via the Bischler-Möhlau indole (B1671886) synthesis . drugfuture.comwikipedia.org This reaction involves the acid-catalyzed cyclization of an α-arylaminoketone. drugfuture.com In this context, 2-anilino-1-phenylethanone serves as the key intermediate, which, upon heating in the presence of excess aniline and a catalyst, cyclizes to form 2-phenylindole. wikipedia.orgchemeurope.com The reaction mechanism involves an initial electrophilic cyclization, followed by aromatization to yield the stable indole ring system. chemeurope.com While historically known for requiring harsh conditions, modern variations using microwave irradiation or lithium bromide as a catalyst have been developed to improve yields and reaction conditions. wikipedia.orgchemeurope.com
Another significant application is in the formation of quinoxalines . Quinoxalines are typically synthesized by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov 2-Anilino-1-phenylethanone can be a precursor to the required dicarbonyl species through oxidation. More directly, related α-haloketones like phenacyl bromide, which is a precursor to 2-anilino-1-phenylethanone, react with o-phenylenediamine (B120857) to yield quinoxaline (B1680401) derivatives. nih.gov For instance, the reaction of o-phenylenediamine with phenacyl bromide in ethanol (B145695) under reflux conditions can produce 2-phenylquinoxaline. nih.gov
The following table summarizes key heterocyclic syntheses involving the 2-anilino-1-phenylethanone core structure or its immediate precursors.
| Heterocycle | Reaction Name | Key Reactants | Typical Conditions | Ref |
| Indole | Bischler-Möhlau Synthesis | 2-Anilino-1-phenylethanone, Aniline | Heat, Acid catalyst | drugfuture.comwikipedia.org |
| Quinoxaline | Condensation | o-Phenylenediamine, Phenacyl Bromide | Reflux in Ethanol | nih.gov |
Reactions Involving the Aromatic Ring Systems
The structure of 2-anilino-1-phenylethanone contains two distinct aromatic rings: the aniline ring (electron-rich) and the phenyl ketone ring (electron-poor). This electronic differentiation dictates their reactivity towards electrophiles and their utility in metal-catalyzed coupling reactions.
Electrophilic Aromatic Substitution Reactions
The two aromatic rings exhibit different reactivities and directing effects in electrophilic aromatic substitution (EAS).
The Aniline Ring : The secondary amine group (-NH-) is a powerful activating group and is ortho, para-directing. byjus.com Its strong electron-donating effect, via resonance, significantly increases the nucleophilicity of the benzene (B151609) ring, making it highly susceptible to electrophilic attack. chemistrysteps.com Reactions like halogenation with bromine water can occur rapidly, often without a Lewis acid catalyst, leading to polysubstitution. byjus.com For controlled monosubstitution, the high reactivity of the amine can be attenuated by converting it into an amide (acetanilide derivative), which is less activating but still ortho, para-directing. chemistrysteps.com
The Phenyl Ketone Ring : The acyl group (-C(O)-) is a deactivating group and is meta-directing. byjus.com The carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making this ring significantly less reactive towards electrophiles than unsubstituted benzene. studymind.co.uk
Influence of Reaction Conditions : In strongly acidic media, such as those used for nitration (HNO₃/H₂SO₄), the basic nitrogen atom of the aniline moiety is protonated to form an anilinium ion (-NH₂⁺-). byjus.comchemistrysteps.com This group is strongly deactivating and meta-directing, completely altering the expected outcome of the reaction on that ring. byjus.com
The predictable regioselectivity is summarized below:
| Ring System | Substituent Group | Electronic Effect | Directing Influence | Reactivity toward EAS |
| Aniline Ring | -NH- (Anilino) | Activating | ortho, para | High |
| Aniline Ring (in acid) | -NH₂⁺- (Anilinium) | Deactivating | meta | Very Low |
| Phenyl Ketone Ring | -C(O)R (Acyl) | Deactivating | meta | Low |
Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives
Halogenated derivatives of 2-anilino-1-phenylethanone are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for building complex molecular architectures.
Suzuki-Miyaura Coupling : A halogenated derivative, for example, 2-(4-bromoanilino)-1-phenylethanone, can undergo a Suzuki-Miyaura coupling with an organoboron reagent (e.g., an arylboronic acid). nih.govlibretexts.org This reaction, catalyzed by a palladium complex, would form a new C-C bond, effectively creating a biaryl structure. Modern catalyst systems show high functional group tolerance, allowing the reaction to proceed without the need to protect the amine or ketone groups. nih.gov
Buchwald-Hartwig Amination : The same halogenated substrates can be used in the Buchwald-Hartwig amination to form a new C-N bond. wikipedia.orgbeilstein-journals.org For example, reacting 2-(4-bromoanilino)-1-phenylethanone with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base would yield a diarylamine or alkylarylamine derivative. wikipedia.org This reaction is a powerful method for synthesizing complex amines and has been applied successfully to substrates with a wide variety of functional groups. beilstein-journals.orgnih.gov
Stereochemical Control in Reactivity and Transformations
The carbon atom alpha to the carbonyl group (C2) in 2-anilino-1-phenylethanone is a stereocenter. This chiral feature is central to the stereochemical outcomes of its reactions, allowing for the synthesis of specific diastereomers or enantiomers.
Diastereoselective and Enantioselective Transformations of the Core Structure
The prochiral ketone functionality is a key site for stereoselective transformations. The most common of these is the reduction of the carbonyl group to a hydroxyl group, creating a second stereocenter and forming a 1,2-amino alcohol.
Enantioselective Reduction : The asymmetric reduction of the ketone in racemic or prochiral precursors of 2-anilino-1-phenylethanone can produce enantiomerically enriched 2-anilino-1-phenylethanol. Various methods have been developed for the enantioselective reduction of related α-substituted ketones. researchgate.netnih.gov These include the use of chiral hydride reagents, such as those derived from lithium aluminum hydride and chiral diamines, and biocatalytic reductions using enzymes or whole-cell systems like Saccharomyces cerevisiae. nih.govoup.com For instance, the asymmetric reduction of 2-haloacetophenones using engineered alcohol dehydrogenases has been shown to produce chiral 2-halo-1-arylethanols with high enantiomeric excess (>99% ee), which are direct precursors to chiral 1,2-amino alcohols. nih.gov
The table below presents findings from studies on the asymmetric reduction of ketones structurally related to 2-anilino-1-phenylethanone.
| Substrate | Catalyst/Reagent | Product Configuration | Enantiomeric Excess (ee) | Ref |
| 2-Hydroxy-1-phenylethanone | Saccharomyces cerevisiae JUC15 | (R)-phenyl-1,2-ethanediol | >99.9% | nih.gov |
| 2-Bromoacetophenone | A85G/186A/C295A TeSADH mutant | (S)-2-bromo-1-phenylethanol | >99% | nih.gov |
| 2-Chloroacetophenone | P84S/I86A TeSADH mutant | (S)-2-chloro-1-phenylethanol | >99% | nih.gov |
Influence of Existing Chiral Centers on Reaction Outcomes
When 2-anilino-1-phenylethanone is already in an enantiomerically pure form, the existing stereocenter at C2 exerts a strong influence on the stereochemical outcome of reactions at the adjacent carbonyl group. This phenomenon, known as 1,2-asymmetric induction , allows for diastereoselective synthesis. wikipedia.orgmsu.edu
The outcome of nucleophilic addition to the carbonyl group can be predicted by established stereochemical models such as the Felkin-Anh model. egyankosh.ac.in This model predicts the preferred trajectory of nucleophilic attack by considering the steric hindrance of the substituents on the adjacent chiral carbon. egyankosh.ac.in For 2-anilino-1-phenylethanone, the three substituents at the chiral center are the hydrogen, the phenyl group, and the anilino group. The model predicts that the incoming nucleophile will preferentially attack the carbonyl carbon from the face opposite the largest group, leading to the formation of one diastereomer in excess. egyankosh.ac.inspjainsasaram.co.in This substrate-controlled diastereoselectivity is crucial for synthesizing complex molecules with multiple, well-defined stereocenters. msu.edu
Applications in Advanced Organic Synthesis and Materials Science Research
2-Anilino-1-Phenylethanone as a Versatile Synthetic Building Block
The strategic placement of functional groups in 2-anilino-1-phenylethanone allows it to participate in a wide array of chemical transformations. The aniline (B41778) nitrogen can act as a nucleophile, while the adjacent methylene (B1212753) group and the carbonyl carbon are electrophilic centers. This dual reactivity is key to its utility as a precursor for diverse molecular structures.
The α-anilinoketone structure is a key synthon for building various nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.
Quinolines: The synthesis of quinolines can often be achieved through the condensation and cyclization of anilines with α,β-unsaturated carbonyl compounds (Skraup and Doebner-von Miller reactions) or with β-ketoesters (Combes synthesis). While direct cyclization of 2-anilino-1-phenylethanone itself is not the most common route, its components—an aniline and a phenylethanone moiety—are fundamental starting materials for classic quinoline (B57606) syntheses. For instance, acid-catalyzed reactions of anilines with acetophenones can yield quinoline derivatives, suggesting the potential for intramolecular cyclization of modified 2-anilino-1-phenylethanone derivatives under appropriate conditions. researchgate.netchemicalpapers.com
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method for the formation of thiazole rings, which involves the reaction of an α-haloketone with a thioamide. researchgate.netnih.gov The 2-anilino-1-phenylethanone molecule can be conceptually derived from the reaction of 2-bromo-1-phenylethanone (an α-haloketone) and aniline. While aniline is not a thioamide, the underlying α-aminoketone structure is a precursor to thiazole derivatives through different pathways. For example, reaction with a sulfur source could facilitate cyclization to form the thiazole ring. The general reactivity of α-haloketones in forming thiazoles is well-established and highlights the potential of α-anilinoketones as related building blocks. mdpi.comnih.govpharmaguideline.com
Pyrroles: The Paal-Knorr synthesis is a widely used method for constructing pyrrole (B145914) rings from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). organic-chemistry.orgnih.govwikipedia.orgorganic-chemistry.org Although 2-anilino-1-phenylethanone is not a 1,4-dicarbonyl compound, its α-aminoketone structure can be incorporated into pyrrole synthesis strategies. For example, it could react with another carbonyl compound to form a 1,4-dicarbonyl intermediate in situ, which then undergoes cyclization. The core components of the Paal-Knorr reaction are present within the conceptual framework of reacting an aniline-type molecule with a ketone-derived structure.
Imidazoles: The Radziszewski synthesis allows for the preparation of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. The structure of 2-anilino-1-phenylethanone can be seen as a combination of an aniline and a phenacyl group. While not a direct substrate for the classical Radziszewski reaction, its components are fundamental to imidazole (B134444) synthesis. For instance, the α-aminoketone can react with a suitable carbonyl compound and an ammonia source to construct the imidazole ring. nih.govscispace.combaranlab.org
Table 1: Classic Heterocycle Syntheses Relevant to the 2-Anilino-1-phenylethanone Scaffold
| Heterocycle | Named Reaction | Typical Reactants | Relevance to 2-Anilino-1-phenylethanone |
| Quinoline | Combes Synthesis | Aniline, β-Diketone | The molecule contains the core aniline and ketone functionalities required for this type of cyclization. |
| Thiazole | Hantzsch Synthesis | α-Haloketone, Thioamide | 2-Anilino-1-phenylethanone is an α-aminoketone, a close derivative of the α-haloketone precursor. |
| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl, Primary Amine | The molecule's aniline moiety can serve as the amine component in this reaction. |
| Imidazole | Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Amine | The aniline and phenacyl groups are key structural motifs used in various imidazole syntheses. |
The α-aminoketone motif is a recognized pharmacophore and a valuable intermediate in medicinal chemistry. The reduction of the ketone in 2-anilino-1-phenylethanone provides access to 1,2-amino alcohols, a class of compounds that are crucial chiral auxiliaries and are present in numerous biologically active molecules. mdpi.comnih.gov A study by Oliva et al. (2012) detailed the synthesis of a series of α-anilinoketones and their subsequent reduction to the corresponding 2-aminoalcohols using sodium borohydride (B1222165), achieving yields ranging from 51.4% to 75.4%. mdpi.comnih.gov
These resulting amino alcohols serve as precursors for a wide range of pharmaceutical scaffolds. For example, they can be used to synthesize chiral ligands for asymmetric catalysis or can be incorporated into more complex drug molecules. The phenethylamine (B48288) backbone, which is structurally related, is found in a vast number of medicinal compounds. researchgate.net
Chiral 1,2-amino alcohols, which can be synthesized from 2-anilino-1-phenylethanone, are pivotal in asymmetric synthesis. nih.govresearchgate.nettaylorfrancis.com They can be used as chiral auxiliaries to control the stereochemistry of reactions, as chiral ligands for metal catalysts, or as starting materials for the synthesis of enantiomerically pure pharmaceuticals. The asymmetric reduction of the ketone in 2-anilino-1-phenylethanone or its derivatives can provide access to enantiopure amino alcohols. While specific studies focusing on the asymmetric synthesis directly from 2-anilino-1-phenylethanone are not extensively documented in the reviewed literature, the general methods for asymmetric reduction of α-aminoketones are well-established, such as through catalytic hydrogenation with chiral catalysts. nih.govtaylorfrancis.com This highlights the potential of 2-anilino-1-phenylethanone as a prochiral substrate for generating valuable chiral building blocks.
Role in Molecular Probe Development for Chemical Biology Research (Purely Mechanistic, Non-Clinical)
Molecular probes are essential tools in chemical biology for studying biological processes at the molecular level. The development of these probes often relies on scaffolds that can be readily modified to include reporter groups (e.g., fluorophores) and reactive moieties for target binding.
The structure of 2-anilino-1-phenylethanone, with two aromatic rings, provides a foundation for the development of fluorescent probes. The aniline and phenyl rings can be functionalized with donor and acceptor groups to create intramolecular charge-transfer (ICT) systems, which are often environmentally sensitive and can be used to probe the polarity of their surroundings, such as the active site of an enzyme.
Labeling of 2-anilino-1-phenylethanone for spectroscopic studies can be achieved through standard synthetic transformations. For instance, fluorescent tags could be attached to the aniline nitrogen or the phenyl ring. Isotopic labeling, such as with ¹³C or ¹⁵N, could also be incorporated to facilitate NMR-based mechanistic studies of its interactions with biological targets. While specific examples of labeled 2-anilino-1-phenylethanone for spectroscopic studies were not prominent in the surveyed literature, the principles of probe design suggest its suitability as a core structure. nih.govscribd.comnih.govnih.gov
Derivatives of 2-anilino-1-phenylethanone have shown promise as enzyme inhibitors. A 2022 study investigated a series of 1-phenyl-2-(phenylamino)ethanone derivatives as inhibitors of the MCR-1 enzyme, which confers resistance to the antibiotic colistin. Several derivatives displayed potent activity, and molecular docking studies revealed that these compounds could interact with key residues, such as Glu246 and Thr285, in the active site of the MCR-1 protein. This suggests that the 1-phenyl-2-(phenylamino)ethanone scaffold can serve as a basis for designing probes to study the mechanism of MCR-1 inhibition. researchgate.net
Furthermore, a study on various acetophenone (B1666503) derivatives demonstrated their inhibitory effects on several metabolic enzymes, including α-glycosidase, carbonic anhydrases, and acetylcholinesterase, with Ki values in the micromolar range. nih.gov This indicates the potential of the acetophenone moiety within 2-anilino-1-phenylethanone to be a key feature for enzyme binding. Such compounds can be used as mechanistic probes to understand enzyme-inhibitor interactions and to guide the design of more potent and selective inhibitors. nih.govnih.govnih.gov
Table 2: Investigated Enzyme Inhibition by Structurally Related Compounds
| Compound Class | Target Enzyme(s) | Inhibition Data | Study Focus |
| 1-Phenyl-2-(phenylamino)ethanone derivatives | MCR-1 | Potent inhibition in cell-based and enzymatic assays | Overcoming antibiotic resistance |
| Acetophenone derivatives | α-Glycosidase, Carbonic Anhydrases I/II, Acetylcholinesterase | Ki values in the range of 71 µM to 1043 µM | In vitro inhibition and molecular docking |
Potential in Supramolecular Chemistry and Crystal Engineering
The molecular structure of 2-Anilino-1-phenylethanone hydrobromide, featuring a protonated secondary amine, a carbonyl group, and two aromatic rings, presents significant potential for applications in supramolecular chemistry and crystal engineering. These fields focus on the design and synthesis of complex, ordered structures through non-covalent interactions. The hydrobromide salt introduces a charged center and a counterion, which can play a crucial role in directing the self-assembly of molecules into well-defined architectures.
Self-Assembly Studies of the Hydrobromide Salt and its Analogues
While specific self-assembly studies on 2-Anilino-1-phenyletanone hydrobromide are not extensively documented in publicly available literature, the structural motifs present in the molecule allow for informed predictions of its behavior. The primary driving forces for the self-assembly of such molecules are hydrogen bonding, π-π stacking, and electrostatic interactions. The protonated anilino group is a strong hydrogen bond donor, while the carbonyl group and the bromide anion are effective hydrogen bond acceptors. These interactions can lead to the formation of various supramolecular synthons, which are reliable and predictable patterns of non-covalent interactions.
For instance, the N+-H···Br- and N+-H···O=C hydrogen bonds are expected to be prominent, leading to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The phenyl and anilino rings can participate in π-π stacking interactions, further stabilizing the resulting supramolecular assemblies. The interplay of these interactions can be influenced by factors such as solvent polarity and temperature, allowing for a degree of control over the resulting architecture.
Studies on analogous α-aminoketone hydrohalides have demonstrated the formation of intricate hydrogen-bonded networks. For example, the crystal structure of 2-bromo-1-phenylethanone reveals C-H···O contacts that connect molecules into undulating sheets. researchgate.net While not a direct analogue, this highlights the importance of even weaker interactions in directing crystal packing. The introduction of the anilino group and the hydrobromide salt in the target compound would introduce stronger and more directional interactions, suggesting the potential for forming robust and predictable supramolecular structures.
Table 1: Potential Non-Covalent Interactions in the Self-Assembly of 2-Anilino-1-phenylethanone hydrobromide
| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |
| Hydrogen Bonding | N+-H (Anilinium) | Br- (Bromide) | Ion-paired chains or networks |
| Hydrogen Bonding | N+-H (Anilinium) | O=C (Carbonyl) | Chains or dimeric structures |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Stacked columnar arrays |
| π-π Stacking | Phenyl Ring | Anilino Ring | Offset or face-to-face stacking |
| C-H···π Interactions | Aromatic C-H | Aromatic Rings | T-shaped or parallel-displaced motifs |
Cocrystal Formation and Host-Guest Chemistry with Macrocyclic Hosts
The ability of 2-Anilino-1-phenylethanone hydrobromide to participate in multiple non-covalent interactions makes it a promising candidate for cocrystallization. Pharmaceutical cocrystals, which are multicomponent crystals held together by non-covalent bonds, are of great interest for their potential to modify the physicochemical properties of active pharmaceutical ingredients. nih.gov By selecting appropriate coformers that can form complementary hydrogen bonds or other interactions with the target molecule, it may be possible to design novel solid forms with altered properties.
Furthermore, the anilinium and phenyl moieties of the compound make it a suitable guest for various macrocyclic hosts, such as crown ethers and cyclodextrins. Host-guest chemistry involves the encapsulation of a guest molecule within the cavity of a larger host molecule. This can lead to changes in the guest's properties, such as increased solubility or stability.
Development of Novel Reagents and Catalysts Derived from 2-Anilino-1-Phenylethanone
The structural framework of 2-Anilino-1-phenylethanone provides a versatile scaffold for the development of new reagents and catalysts for organic synthesis. The presence of a chiral center at the α-position to the carbonyl group in its derivatives, along with the amino and keto functionalities, allows for its use in both metal-catalyzed and organocatalytic transformations.
Design of Ligands for Metal-Catalyzed Reactions
The nitrogen and oxygen atoms in 2-Anilino-1-phenylethanone and its derivatives can act as donor atoms for metal coordination, making them potential ligands for a variety of metal-catalyzed reactions. By modifying the substituents on the aniline and phenyl rings, the steric and electronic properties of the ligand can be fine-tuned to optimize the performance of the metal catalyst.
For example, the development of chiral ligands is crucial for enantioselective metal-catalyzed reactions. Chiral derivatives of 2-Anilino-1-phenylethanone could be synthesized and used as ligands in reactions such as asymmetric hydrogenation, C-C bond formation, and C-N cross-coupling reactions. The proximity of the chiral center to the coordinating atoms can create a well-defined chiral environment around the metal center, enabling high levels of stereocontrol.
The anilino-ketone backbone is a feature in some known ligand classes. For instance, phosphino-amine (PN) ligands, which have shown efficacy in various catalytic reactions, share the structural element of an amino group in proximity to a potential coordinating group. researchgate.net The modular synthesis of 2-Anilino-1-phenylethanone derivatives would allow for the creation of a library of ligands with diverse properties, facilitating the rapid screening and discovery of new catalysts for challenging transformations. nih.gov
Table 2: Potential Metal-Catalyzed Reactions Employing Ligands Derived from 2-Anilino-1-phenylethanone
| Reaction Type | Potential Metal Center | Role of the Ligand |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Induce enantioselectivity |
| Cross-Coupling Reactions | Palladium, Nickel, Copper | Enhance catalyst stability and activity |
| Asymmetric Aldol Reactions | Zinc, Titanium, Boron | Create a chiral Lewis acidic environment |
| Michael Additions | Copper, Nickel | Control stereochemistry of the addition |
Organocatalytic Applications in Asymmetric Synthesis
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions, often with high enantioselectivity. nih.govmdpi.comresearchgate.net Chiral α-amino ketones and their derivatives are a well-established class of organocatalysts. researchgate.netnih.gov The secondary amine in chiral derivatives of 2-Anilino-1-phenylethanone can participate in enamine or iminium ion catalysis, which are powerful strategies for the asymmetric functionalization of carbonyl compounds.
In enamine catalysis, the chiral secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate can then react with various electrophiles in a stereocontrolled manner. In iminium ion catalysis, the chiral amine activates α,β-unsaturated carbonyl compounds towards nucleophilic attack by forming a transient iminium ion.
While specific applications of 2-Anilino-1-phenylethanone itself as an organocatalyst are not widely reported, its structural similarity to known organocatalysts, such as proline and its derivatives, suggests its potential in this area. The synthesis of chiral, non-racemic derivatives of 2-Anilino-1-phenylethanone would be a key step towards exploring their utility in asymmetric organocatalysis. The presence of the phenyl and anilino groups could offer unique steric and electronic properties that may lead to novel reactivity and selectivity compared to existing catalysts.
Future Research Directions and Unexplored Avenues for 2 Anilino 1 Phenylethanone;hydrobromide Studies
Advancements in Sustainable and Atom-Economical Synthesis Methodologies
Future synthetic strategies for 2-Anilino-1-phenylethanone will increasingly prioritize sustainability and atom economy. Traditional methods for α-amino ketone synthesis often involve multi-step processes, pre-functionalization of substrates (e.g., α-halogenation of ketones), and the use of harsh or stoichiometric reagents, which can limit functional group compatibility and generate significant waste. researchgate.netrsc.org
Another avenue involves one-pot syntheses from readily available precursors like benzylic alcohols. An N-bromosuccinimide (NBS)-mediated, open-flask synthesis allows for the conversion of benzylic alcohols and nitrogen nucleophiles into α-amino ketones through a sequence of in situ oxidation, α-bromination, and nucleophilic substitution. organic-chemistry.org This strategy streamlines the synthetic process, reducing the need for isolation and purification of intermediates.
The principles of green chemistry will guide the selection of solvents, catalysts, and energy inputs, pushing towards methodologies that are both efficient and environmentally benign.
| Sustainable Synthesis Strategy | Key Features | Potential Starting Materials for 2-Anilino-1-phenylethanone |
| Transition-Metal-Free C-H Amination | Direct functionalization of the α-carbon. Uses benign co-oxidants (e.g., sodium percarbonate). organic-chemistry.org | Acetophenone (B1666503) and Aniline (B41778) |
| One-Pot Oxidation/Amination | In situ generation of reactive intermediates. organic-chemistry.org Avoids isolation of α-halo ketones. | 1-Phenylethanol and Aniline |
| Photocatalytic C-H Acylation | Uses light as a renewable energy source. organic-chemistry.org High functional group tolerance. | N-aryl amines and carboxylic acids |
Novel Mechanistic Insights through Advanced Time-Resolved Spectroscopic Techniques
A deeper understanding of the reaction mechanisms underlying the formation and transformation of 2-Anilino-1-phenylethanone is crucial for optimizing existing methods and designing new ones. Advanced time-resolved spectroscopic techniques, such as femtosecond and picosecond infrared (IR) spectroscopy, offer powerful tools to probe the dynamics of chemical reactions on their natural timescales. eurekalert.orgwikipedia.org
These techniques can be employed to directly observe the formation and decay of short-lived reactive intermediates, such as enols, enolates, or radical species, that are often proposed in the synthesis of α-amino ketones. acs.orgacs.orgunipr.it For example, in the acid-catalyzed halogenation of a ketone, a common precursor step, time-resolved spectroscopy could directly monitor the kinetics of enol formation, which is often the rate-determining step. libretexts.org
Furthermore, the intramolecular hydrogen bond between the aniline N-H group and the carbonyl oxygen is a key structural feature of 2-Anilino-1-phenylethanone. ruc.dkacs.org Ultrafast spectroscopic methods can visualize the dynamics of hydrogen-bond formation, breaking, and solvent interactions. eurekalert.org This information is vital for understanding its reactivity, conformational preferences, and how it interacts with other molecules or catalysts in subsequent transformations. By providing a direct window into the transient species and molecular motions governing these reactions, these advanced spectroscopic studies will enable a more rational design of catalysts and reaction conditions.
Expansion of Computational Modeling in Complex Reaction Systems and Materials Prediction
Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly integral role in the study of 2-Anilino-1-phenylethanone. DFT calculations are powerful for elucidating complex reaction mechanisms, predicting the stability of intermediates and transition states, and rationalizing observed regioselectivity and stereoselectivity. nih.govacs.org
Future computational studies could focus on:
Mechanism Elucidation: Modeling the reaction pathways for various synthetic routes, such as photoredox-catalyzed or transition-metal-free C-H aminations, to identify the operative mechanism and key intermediates. mdpi.com This can help settle mechanistic ambiguities, for example, by calculating the energy barriers for different proposed pathways. nih.govacs.org
Catalyst Design: Simulating the interaction of 2-Anilino-1-phenylethanone precursors with different catalysts to predict binding affinities and activation energies, thereby guiding the design of more efficient and selective catalysts.
Spectroscopic Prediction: Calculating vibrational frequencies (IR) and electronic transitions (UV-Vis) to aid in the interpretation of experimental spectra, especially for transient or unstable species. researchgate.net
Material Properties: Predicting the solid-state properties of 2-Anilino-1-phenylethanone;hydrobromide, such as crystal packing and intermolecular interactions, which are crucial for its handling and application.
The synergy between computational modeling and experimental work provides a powerful framework for accelerating the discovery and optimization of chemical reactions. nih.gov
Exploration of New Chemical Transformations and Cascade Reactions
While 2-Anilino-1-phenylethanone is a valuable building block, future research will explore its use in novel chemical transformations and the design of elegant cascade reactions. nih.gov Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. 20.210.105
Potential avenues for exploration include:
Domino Reactions: Designing multi-step sequences where the anilino ketone is either a starting material or an in situ generated intermediate. For example, a reaction could be devised where the formation of the anilino ketone is immediately followed by an intramolecular cyclization to rapidly build complex heterocyclic scaffolds.
Enzymatic Cascades: Utilizing multi-enzyme systems to produce valuable chiral amino alcohols from sugar degradation products or other renewable feedstocks, where an anilino ketone could be a key intermediate. mdpi.com
Novel Derivatizations: Exploring the reactivity of both the ketone and the aniline moieties to develop new functionalization strategies. This could involve, for example, further C-H functionalization on the aromatic rings or novel condensations at the α-position.
By treating 2-Anilino-1-phenylethanone not just as a synthetic target but as a versatile platform, chemists can unlock new pathways to diverse and structurally complex molecules.
Integration into Emerging Areas of Chemical Research (e.g., Photoredox Catalysis, Flow Chemistry, Mechanosynthesis)
The integration of 2-Anilino-1-phenylethanone synthesis into emerging areas of chemical research promises to overcome many of the limitations of traditional batch chemistry.
Photoredox Catalysis: This field uses visible light to initiate single-electron transfer (SET) processes, enabling novel and mild reaction pathways. organic-chemistry.orgresearchgate.net The synthesis of α-amino ketones can be achieved by merging photoredox catalysis with other catalytic cycles (e.g., carbene or transition metal catalysis). acs.orgresearchgate.net These methods can utilize readily available starting materials like carboxylic acids or nitroarenes and often proceed under exceptionally mild conditions, showing high functional group tolerance. acs.orgglobethesis.com
Flow Chemistry: Performing the synthesis of 2-Anilino-1-phenylethanone in continuous flow reactors offers significant advantages in terms of safety, scalability, and process control. zenodo.org The synthesis of α-halo ketones, common precursors to anilino ketones, has been successfully demonstrated in flow, notably allowing for the safe on-demand generation and use of hazardous reagents like diazomethane. newdrugapprovals.org Flow chemistry also enables precise control over reaction time and temperature, often leading to higher yields and purities compared to batch processes.
Mechanosynthesis: This solvent-free or low-solvent technique uses mechanical force (e.g., ball milling) to induce chemical reactions. Exploring the mechanochemical synthesis of 2-Anilino-1-phenylethanone from its precursors could offer a highly sustainable alternative to traditional solution-phase methods, reducing solvent waste and potentially enabling reactions that are difficult in solution.
| Emerging Technology | Advantages for Anilino Ketone Synthesis |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, novel bond formations, high functional group tolerance. acs.orgresearchgate.netglobethesis.com |
| Flow Chemistry | Enhanced safety, improved scalability and reproducibility, precise control over reaction parameters. zenodo.orgnewdrugapprovals.org |
| Mechanosynthesis | Reduced or eliminated solvent use, potential for novel reactivity, energy efficiency. |
Challenges and Opportunities in the Synthesis and Application of Anilino Ketones
Despite recent progress, several challenges remain in the synthesis and application of anilino ketones, each presenting an opportunity for future research.
Challenges:
Stereocontrol: A major challenge is the development of general and efficient methods for the enantioselective synthesis of chiral α-amino ketones. nih.gov Many current methods yield racemic products, requiring additional resolution steps. rsc.org
Substrate Scope: Some of the more advanced catalytic methods are sensitive to steric hindrance. For example, the use of ortho-substituted anilines can significantly decrease reaction yields and enantioselectivity. rsc.org
Scalability: Translating novel, small-scale laboratory methods into robust, large-scale industrial processes is often difficult, particularly for multi-component or photoredox-catalyzed reactions.
Metabolic Stability: For applications in medicinal chemistry, the ketone moiety can sometimes be susceptible to metabolic reduction. nih.gov
Opportunities:
Asymmetric Catalysis: The development of new chiral catalysts (metal-based, organocatalytic, or enzymatic) that can effectively control the stereochemistry during C-N or C-C bond formation is a significant opportunity. nih.gov
Broader Applications: While their role as synthetic intermediates is well-established, exploring new applications for anilino ketones themselves is a promising avenue. This could include their use as ligands in catalysis, as probes for biological systems, or as scaffolds for new materials. nih.govresearchgate.net
Late-Stage Functionalization: Developing methods that allow for the introduction of the anilino ketone motif into complex, drug-like molecules at a late stage in the synthesis is highly desirable for drug discovery programs. researchgate.net
Overcoming these challenges through innovative synthetic strategies will unlock the full potential of 2-Anilino-1-phenylethanone and the broader class of anilino ketones in science and industry.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Anilino-1-phenylethanone hydrobromide with high purity?
Methodological Answer: A common approach involves reacting bromo-1-phenylethanone hydrobromide with aniline under controlled conditions. For example, a procedure adapted from arylthioindole synthesis ( ) suggests heating bromo-1-(substituted phenyl)ethanone with aniline in N,N-dimethylaniline at 170°C for 15 minutes, followed by acidification (1 M HCl) and purification via column chromatography (silica gel, acetone/hexane). Adjust stoichiometry to account for the hydrobromide counterion. Post-synthesis, recrystallization in ethanol/water mixtures improves purity. Monitor by TLC and confirm via melting point analysis (e.g., 262°C for analogous chloro derivatives ).
Q. How should researchers characterize the structural and spectroscopic properties of 2-Anilino-1-phenylethanone hydrobromide?
Methodological Answer:
- Spectroscopy: Use H/C NMR to identify aromatic protons (δ 7.2–7.8 ppm) and the anilino NH group (δ 5.1–5.5 ppm). Compare with NIST Chemistry WebBook data for analogous compounds (e.g., 2-aminoacetophenone derivatives) .
- Mass Spectrometry: ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., [M+H] for CHBrNO).
- Elemental Analysis: Verify Br content (theoretical ~23.8% for CHNO·HBr) .
Q. What solvent systems and storage conditions optimize stability for this compound?
Methodological Answer:
- Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and sparingly in ethanol. Avoid aqueous bases to prevent hydrolysis of the hydrobromide salt.
- Storage: Store at 2–8°C in airtight, light-protected containers to minimize decomposition. Analogous hydrochlorides show ≥5-year stability under similar conditions .
Advanced Research Questions
Q. How do protonation sites and hydrogen-bonding networks influence the crystallographic properties of 2-Anilino-1-phenylethanone hydrobromide?
Q. What computational approaches predict the electronic effects of substituents on the phenyl or anilino groups?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to model electronic transitions (e.g., λmax ~235–288 nm for aniline hydrochlorides ).
- Hammett Analysis: Quantify substituent effects on reaction rates or pKa using σ values. For example, electron-withdrawing groups on the phenyl ring may reduce basicity of the anilino NH .
Q. How can researchers resolve contradictions in reported melting points or spectral data across studies?
Methodological Answer:
- Purity Assessment: Re-crystallize the compound and compare with high-purity standards (e.g., ≥98% purity via HPLC ).
- Inter-laboratory Validation: Cross-reference with CRC Handbook data (e.g., melting points of related aryl ethanones) and NIST entries . Discrepancies may arise from polymorphic forms or residual solvents.
Key Considerations for Experimental Design
- Counterion Effects: Hydrobromide salts often exhibit higher solubility in polar solvents compared to hydrochlorides, impacting reaction kinetics .
- Safety Protocols: Handle hydrobromic acid derivatives in fume hoods; use PPE to mitigate irritation risks (Xi hazard class ).
- Literature Cross-Check: Use databases like CSD and Reaxys to validate synthetic routes and physicochemical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
